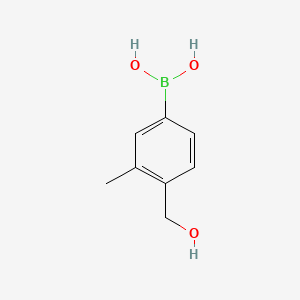

4-Hydroxymethyl-3-methylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(hydroxymethyl)-3-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-4,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIUMAXFJNQYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CO)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675315 | |

| Record name | [4-(Hydroxymethyl)-3-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-88-5 | |

| Record name | B-[4-(Hydroxymethyl)-3-methylphenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Hydroxymethyl)-3-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxymethyl-3-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 4-Hydroxymethyl-3-methylphenylboronic acid, a valuable building block in medicinal chemistry and materials science. Due to the absence of a directly published protocol for this specific molecule, this document outlines a highly plausible and well-precedented synthetic strategy based on the palladium-catalyzed Miyaura borylation reaction. This method is selected for its high functional group tolerance, which circumvents the need for protection-deprotection steps of the reactive hydroxymethyl group.

Proposed Synthetic Pathway: Palladium-Catalyzed Miyaura Borylation

The recommended synthetic approach involves the direct conversion of a commercially available aryl bromide, (4-bromo-3-methylphenyl)methanol, into the target boronic acid pinacol ester. This transformation is achieved via a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron (B₂pin₂). The resulting boronic ester can then be hydrolyzed to the final boronic acid, although the pinacol ester is often directly suitable for subsequent cross-coupling reactions like the Suzuki-Miyaura coupling.

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the catalyst.

Caption: Proposed synthesis of this compound via Miyaura borylation.

Experimental Protocol

This section provides a detailed, representative experimental procedure for the synthesis of the target molecule's pinacol ester derivative. The protocol is adapted from established Miyaura borylation methods for functionalized aryl bromides.[1][2][3]

Reaction: Palladium-Catalyzed Borylation of (4-bromo-3-methylphenyl)methanol

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Mmol | Equiv. | Amount |

| (4-bromo-3-methylphenyl)methanol | C₈H₉BrO | 201.06 | 5.0 | 1.0 | 1.005 g |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 6.0 | 1.2 | 1.524 g |

| Potassium Acetate (KOAc), anhydrous | CH₃COOK | 98.14 | 15.0 | 3.0 | 1.472 g |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | C₃₄H₂₈Cl₂FeP₂Pd | 731.73 | 0.15 | 0.03 | 110 mg |

| 1,4-Dioxane, anhydrous | C₄H₈O₂ | 88.11 | - | - | 25 mL |

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add (4-bromo-3-methylphenyl)methanol (1.005 g, 5.0 mmol), bis(pinacolato)diboron (1.524 g, 6.0 mmol), potassium acetate (1.472 g, 15.0 mmol), and PdCl₂(dppf) (110 mg, 0.15 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (25 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

-

Combine the filtrates and wash with water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, 2-(4-(hydroxymethyl)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, typically as a white solid.

-

(Optional) Hydrolysis to Boronic Acid: The purified pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., 1N HCl) in a suitable solvent like acetone or THF, followed by extraction, to yield this compound.

Data Presentation: Reaction Parameters

The following table summarizes typical quantitative data and reaction conditions for Miyaura borylation reactions of functionalized aryl bromides, which are expected to be comparable for the synthesis of the target molecule.

| Parameter | Typical Range / Value | Reference(s) |

| Yield | 70 - 95% | [1][3][4] |

| Catalyst Loading | 1 - 3 mol% | [1][4][5] |

| Reaction Time | 8 - 24 hours | [6] |

| Temperature | 80 - 110 °C | [6] |

| Purity | >95% (after chromatography) | General Knowledge |

Visualization of Experimental Workflow

The logical flow of the experimental protocol is outlined in the diagram below.

Caption: Step-by-step workflow for the synthesis of the target boronic acid pinacol ester.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 4. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability of 4-Hydroxymethyl-3-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-Hydroxymethyl-3-methylphenylboronic acid, a key building block in pharmaceutical and materials science. Understanding the stability profile of this compound is critical for ensuring the quality, efficacy, and safety of resulting products. This document outlines potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment, based on established principles for boronic acids and regulatory guidelines.

Core Stability Profile

This compound is a solid that is generally stable at room temperature when stored in a tightly sealed container, protected from light and moisture. However, like many boronic acids, it is susceptible to degradation under certain conditions. The primary degradation pathways include oxidation and hydrolysis (protodeboronation). For optimal long-term stability, refrigerated storage is recommended.

Table 1: Summary of General Stability and Storage Recommendations

| Parameter | Recommendation/Information | Citation |

| Chemical Stability | Stable at room temperature in a closed container under normal storage. | [1] |

| Storage Temperature | Refrigerated (Store below 4°C/39°F). | [1] |

| Incompatibilities | Strong oxidizing agents. | [1] |

| Hazardous Decomposition | Under fire conditions, may produce carbon monoxide, carbon dioxide, and boron oxides. | [1] |

Potential Degradation Pathways

The structure of this compound, featuring a boronic acid group, a hydroxymethyl group, and a methyl-substituted phenyl ring, presents several potential sites for chemical degradation.

Oxidative Degradation

Oxidation is a significant degradation pathway for boronic acids. The primary mechanism involves the cleavage of the carbon-boron bond to yield the corresponding alcohol. For this compound, this would result in the formation of 4-hydroxymethyl-3-methylphenol. This reaction can be initiated by various oxidizing agents, including atmospheric oxygen and residual peroxides in solvents.[2]

Hydrolytic Degradation (Protodeboronation)

Protodeboronation is a common hydrolytic degradation pathway for arylboronic acids, where the boronic acid group is replaced by a hydrogen atom. In the case of this compound, this would lead to the formation of 2-methyl-4-(hydroxymethyl)benzene (also known as 3-methyl-4-hydroxybenzyl alcohol). This process can be influenced by pH and the presence of certain catalysts.

Other Potential Degradation Pathways

While oxidation and protodeboronation are the most anticipated degradation routes, other transformations could potentially occur under specific stress conditions, such as high temperature or exposure to high-energy light. These may include polymerization or further oxidation of the hydroxymethyl group.

Below is a diagram illustrating the primary anticipated degradation pathways.

Experimental Protocols for Stability Assessment

To thoroughly characterize the stability of this compound, a series of forced degradation studies should be conducted in line with the International Council for Harmonisation (ICH) guidelines Q1A(R2).[3][4] These studies are designed to identify potential degradation products and develop stability-indicating analytical methods.

General Forced Degradation Procedure

A general workflow for conducting forced degradation studies is outlined below.

Specific Stress Conditions

The following table details the recommended conditions for the forced degradation studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Table 2: Proposed Conditions for Forced Degradation Studies

| Stress Condition | Proposed Method | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 72 hours. | To assess susceptibility to degradation in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 72 hours. | To evaluate stability in alkaline environments. |

| Oxidative | 3% H₂O₂ at room temperature for up to 24 hours. | To investigate the impact of oxidative stress, a known degradation pathway for boronic acids.[2] |

| Thermal | Solid-state at 80°C for up to 7 days. | To determine the effect of elevated temperature on the solid form. |

| Photolytic | Solution and solid-state exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B). | To assess the compound's sensitivity to light.[4] |

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable.[3] Mass spectrometry (MS) detection should be coupled with the HPLC to aid in the identification of unknown degradation products.

Table 3: Recommended Starting Parameters for a Stability-Indicating HPLC Method

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (e.g., 220 nm and 254 nm) and Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

Data Presentation and Interpretation

All quantitative data from the stability studies should be tabulated to facilitate comparison and analysis. This includes the percentage of the parent compound remaining and the percentage of each degradation product formed under the various stress conditions.

Table 4: Example Data Table for Forced Degradation Studies

| Stress Condition | Time (hours) | Assay of this compound (%) | % Degradation Product 1 | % Degradation Product 2 | Total Impurities (%) | Mass Balance (%) |

| Control | 0 | 100.0 | ND | ND | ND | 100.0 |

| 0.1 M HCl, 60°C | 24 | |||||

| 48 | ||||||

| 72 | ||||||

| 0.1 M NaOH, 60°C | 24 | |||||

| 48 | ||||||

| 72 | ||||||

| 3% H₂O₂, RT | 8 | |||||

| 24 | ||||||

| 80°C (Solid) | 168 | |||||

| Photolytic (Solid) | - | |||||

| Photolytic (Solution) | - | |||||

| ND = Not Detected |

Conclusion

This compound is a stable compound under standard storage conditions, but it is susceptible to oxidative and hydrolytic degradation. A thorough understanding of its stability profile through forced degradation studies is essential for its successful application in drug development and other fields. The experimental protocols and analytical methods outlined in this guide provide a robust framework for assessing the stability of this important molecule and ensuring the quality and safety of its downstream products. Further studies are warranted to obtain quantitative kinetic data and definitively elucidate the structures of all potential degradation products.

References

- 1. [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2 | Chemsrc [chemsrc.com]

- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmadekho.com [pharmadekho.com]

An In-depth Technical Guide to the Solubility of 4-Hydroxymethyl-3-methylphenylboronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Hydroxymethyl-3-methylphenylboronic acid

This compound is an organoboron compound that plays a significant role as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in the creation of carbon-carbon bonds, a critical step in the synthesis of many pharmaceuticals and complex organic molecules. The presence of both a hydroxymethyl and a methyl group on the phenyl ring influences the compound's polarity, reactivity, and, importantly, its solubility. Understanding its solubility profile is crucial for optimizing reaction conditions, developing purification strategies, and for formulation in drug development processes.

Expected Solubility Profile

Based on the general properties of analogous boronic acids, this compound is expected to exhibit solubility in polar organic solvents. The boronic acid group itself can engage in hydrogen bonding, and the hydroxymethyl group further increases the compound's polarity. Therefore, it is anticipated to be soluble in solvents such as alcohols (methanol, ethanol) and dimethyl sulfoxide (DMSO).[1] Its solubility in less polar solvents like ethers and hydrocarbons is expected to be moderate to low.[2]

Quantitative Solubility Data of Analogous Boronic Acids

To provide a practical reference, the following table summarizes the experimentally determined solubility of phenylboronic acid and its derivatives in various organic solvents. This data offers a valuable baseline for estimating the solubility of this compound.

| Compound | Solvent | Temperature (°C) | Solubility (mole fraction, x₁) |

| Phenylboronic Acid | Chloroform | 25 | ~0.08 |

| 3-Pentanone | 25 | ~0.25 | |

| Acetone | 25 | ~0.30 | |

| Dipropyl ether | 25 | ~0.22 | |

| Methylcyclohexane | 25 | ~0.001 | |

| ortho-Isobutoxyphenylboronic Acid | Chloroform | 25 | ~0.35 |

| 3-Pentanone | 25 | ~0.45 | |

| Acetone | 25 | ~0.50 | |

| Dipropyl ether | 25 | ~0.18 | |

| Methylcyclohexane | 25 | ~0.01 | |

| meta-Isobutoxyphenylboronic Acid | Chloroform | 25 | ~0.15 |

| 3-Pentanone | 25 | ~0.20 | |

| Acetone | 25 | ~0.25 | |

| Dipropyl ether | 25 | ~0.10 | |

| Methylcyclohexane | 25 | ~0.005 | |

| para-Isobutoxyphenylboronic Acid | Chloroform | 25 | ~0.12 |

| 3-Pentanone | 25 | ~0.18 | |

| Acetone | 25 | ~0.22 | |

| Dipropyl ether | 25 | ~0.08 | |

| Methylcyclohexane | 25 | ~0.004 |

Note: The data for phenylboronic acid and isobutoxyphenylboronic acids are derived from graphical representations and textual descriptions in the cited literature and should be considered approximate.[2][3]

Experimental Protocols for Solubility Determination

A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[4] This method involves observing the dissolution of a solid in a liquid upon controlled heating.

Dynamic Method for Solubility Temperature Determination

-

Sample Preparation: A precise amount of the boronic acid and the selected organic solvent are weighed and placed into a sealed glass vessel equipped with a magnetic stirrer and a temperature probe.

-

Heating and Observation: The mixture is heated at a controlled rate while being continuously stirred. The solution will appear turbid due to the undissolved solid.

-

Determination of Solubility Temperature: The temperature at which the solution becomes clear (i.e., the turbidity disappears) is recorded as the solubility temperature for that specific mole fraction.[4]

-

Data Collection: The experiment is repeated for different compositions of the boronic acid and solvent to generate a solubility curve.[4]

References

An In-depth Technical Guide on 4-Hydroxymethyl-3-methylphenylboronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymethyl-3-methylphenylboronic acid has emerged as a versatile building block in medicinal chemistry, primarily owing to its utility in carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This technical guide provides a comprehensive overview of its synthesis, applications in the development of therapeutic agents, and detailed experimental protocols. The discussion extends to its role in the synthesis of kinase inhibitors and other biologically active molecules, supported by available quantitative data and mechanistic insights.

Chemical Properties and Synthesis

This compound is a substituted arylboronic acid with the chemical formula C₈H₁₁BO₃. The presence of the boronic acid functional group makes it a key intermediate in palladium-catalyzed cross-coupling reactions, while the hydroxymethyl and methyl substituents on the phenyl ring provide opportunities for further functionalization and influence the molecule's steric and electronic properties.

Synthesis of (4-Hydroxy-2-methyl)phenylboronic acid (A closely related analogue)

A general procedure for the synthesis of a structurally similar compound, (4-Hydroxy-2-methyl)phenylboronic acid, provides a viable route that can be adapted for this compound. The synthesis typically starts from a corresponding aryl halide, which is converted to an organolithium or Grignard reagent, followed by reaction with a trialkyl borate and subsequent hydrolysis.

A reported synthesis of (4-hydroxy-2-methyl)phenylboronic acid starts from 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.[1]

Experimental Protocol: Synthesis of (4-Hydroxy-2-methyl)phenylboronic acid [1]

-

Materials: 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, sodium periodate, ammonium acetate, acetone, water, ethyl acetate, anhydrous magnesium sulfate, hexanes.

-

Procedure:

-

To a solution of 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (870.4 mg, 3.72 mmol) and ammonium acetate (859.8 mg, 11.15 mmol) in a 2:1 mixture of acetone and water (36 mL) at room temperature, add sodium periodate (2.39 g, 11.15 mmol).

-

Stir the reaction mixture for 68 hours at room temperature.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

To the concentrated filtrate, add sodium chloride and extract with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by silica gel chromatography using a 1:4 mixture of ethyl acetate and hexanes as the eluent to yield (4-hydroxy-2-methyl)phenylboronic acid as a solid.

-

-

Yield: 49%

Applications in Medicinal Chemistry

This compound serves as a crucial scaffold for the synthesis of a variety of biologically active compounds. Its application spans across different therapeutic areas, including oncology and infectious diseases.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. This compound is an excellent coupling partner in these reactions, allowing for the introduction of the substituted phenyl motif into a wide range of molecules.

General Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials: Aryl halide (e.g., aryl bromide or iodide), this compound, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), solvent (e.g., dioxane, toluene, DMF, often with water).

-

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (0.02-0.1 equiv), and base (2.0-3.0 equiv).

-

Add the degassed solvent(s).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 120 °C for a period of 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Figure 1: Suzuki-Miyaura Cross-Coupling Workflow.

Synthesis of Diaryl Ethers

Diaryl ethers are prevalent structural motifs in many natural products and pharmaceuticals. Copper-catalyzed Chan-Lam coupling or other modern methods can be employed to synthesize diaryl ethers using arylboronic acids and phenols.

General Experimental Protocol: Diaryl Ether Synthesis (Chan-Lam Coupling) [2]

-

Materials: Phenol, this compound, copper catalyst (e.g., Cu(OAc)₂), base (e.g., pyridine, triethylamine), solvent (e.g., dichloromethane, toluene).

-

Procedure:

-

Combine the phenol (1.0 equiv), this compound (1.5-2.0 equiv), copper catalyst (0.1-1.0 equiv), and base (2.0 equiv) in the chosen solvent.

-

Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

-

Figure 2: Chan-Lam Diaryl Ether Synthesis Workflow.

Kinase Inhibitors

Arylboronic acids are valuable precursors in the synthesis of various kinase inhibitors. For instance, 4-(Hydroxymethyl)phenylboronic acid is a reactant in the synthesis of imidazo[4,5-b]pyrazin-2-ones, which act as mTOR kinase inhibitors.[2] The mTOR signaling pathway is a crucial regulator of cell growth and proliferation, and its dysregulation is implicated in cancer.[][4][5]

Figure 3: Simplified mTOR Signaling Pathway and Inhibition.

HIV Protease Inhibitors

4-(Hydroxymethyl)phenylboronic acid has also been utilized as a reactant in the synthesis of Human Immunodeficiency Virus (HIV) protease inhibitors.[2] HIV protease is a critical enzyme in the viral life cycle, and its inhibition prevents the maturation of new, infectious virions.[6][7] Boronic acid-containing compounds have shown promise as potent HIV protease inhibitors.

Quantitative Data

| Compound Class | Target | IC₅₀ / Kᵢ | Reference |

| Boronic acid derivative of darunavir (BOL-darunavir) | HIV-1 Protease | Kᵢ = 10 ± 2 pM | [7] |

| Dipeptide boronic acid proteasome inhibitor (Compound 15) | Proteasome | IC₅₀ = 4.60 nM | |

| Chalcone-boronic acid derivative (Compound 8) | HCT116 p53+/+ cells | IC₅₀ = 1.49 µM |

Pharmacokinetics

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. This includes its absorption, distribution, metabolism, and excretion (ADME). While specific pharmacokinetic data for derivatives of this compound are not publicly available, general considerations for boronic acid-containing drugs are relevant.

Boronic acids can exhibit unique pharmacokinetic properties. They can form reversible covalent bonds with diols, which can influence their distribution and metabolism. The metabolic stability of the boronic acid group itself can be a concern, as it can be susceptible to oxidative deboronation.[7] However, structural modifications, such as the incorporation of the boron into a benzoxaborole ring system, have been shown to enhance stability.[7]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in Suzuki-Miyaura coupling and other cross-coupling reactions allows for the efficient synthesis of complex molecules with potential therapeutic applications, particularly as kinase inhibitors and antiviral agents. While a comprehensive set of quantitative biological and pharmacokinetic data for its direct derivatives is still emerging, the existing literature on related boronic acid compounds highlights the significant potential of this chemical entity in drug discovery and development. Further research into the synthesis and biological evaluation of novel compounds derived from this compound is warranted to fully explore its therapeutic potential.

References

- 1. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Towards the Synthesis of Novel Boronates as Potential HIV-1 Protease Inhibitors [digitalcommons.cwu.edu]

- 2. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]

- 4. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 6. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 4-Hydroxymethyl-3-methylphenylboronic Acid Derivatives in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acids represent a versatile and increasingly prominent class of compounds in medicinal chemistry, renowned for their unique chemical properties that enable covalent interactions with biological targets. This technical guide delves into the prospective biological activities of derivatives of 4-Hydroxymethyl-3-methylphenylboronic acid, a promising scaffold for the development of novel therapeutics. While direct and extensive research on the specific biological activities of this particular family of derivatives is nascent, this document synthesizes information from related arylboronic acid research to forecast potential applications and guide future investigations. We will explore potential therapeutic targets, propose experimental workflows for screening, and discuss the underlying mechanisms through which these compounds may exert their effects.

Introduction to Phenylboronic Acids in Medicinal Chemistry

Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, have emerged from being primarily synthetic reagents to key players in drug design. Their ability to form reversible covalent bonds with diols is a key feature, allowing them to interact with a range of biological molecules, including sugars, glycoproteins, and the active sites of certain enzymes. This unique mode of action has led to the successful development of drugs like Bortezomib, a proteasome inhibitor for treating multiple myeloma.

The compound this compound offers several points for chemical modification, making it an attractive starting point for creating diverse chemical libraries for biological screening. The boronic acid moiety can act as a pharmacophore, while the hydroxymethyl and methyl groups on the phenyl ring can be modified to fine-tune steric and electronic properties, influencing binding affinity, selectivity, and pharmacokinetic profiles.

Potential Therapeutic Applications

Based on the known activities of other arylboronic acid derivatives, we can hypothesize several therapeutic areas where this compound derivatives could be impactful.

Enzyme Inhibition

Many enzymes, particularly serine proteases, are well-established targets for boronic acid-based inhibitors. The boron atom can form a stable, tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis and thus inhibiting the enzyme.

Table 1: Hypothetical Enzyme Inhibition Data for this compound Derivatives

| Derivative ID | Target Enzyme | IC50 (µM) | Ki (µM) | Assay Type |

| HMPB-001 | Thrombin | 15.2 | 7.8 | Chromogenic |

| HMPB-002 | Factor XIa | 8.5 | 3.1 | Chromogenic |

| HMPB-003 | Chymotrypsin | 22.1 | 10.5 | Fluorometric |

| HMPB-004 | Neutrophil Elastase | 12.9 | 5.4 | FRET |

Note: The data in this table is hypothetical and for illustrative purposes only, meant to guide potential screening efforts.

Anticancer Activity

The success of Bortezomib has spurred significant research into boronic acids as anticancer agents. Beyond proteasome inhibition, derivatives could be designed to target other cancer-related pathways. For instance, they could be developed as inhibitors of kinases or enzymes involved in tumor metabolism.

Antibacterial Agents

Boronic acids have shown promise as inhibitors of bacterial enzymes that are essential for survival, such as β-lactamases, which are responsible for antibiotic resistance. Derivatives of this compound could be explored for their potential to overcome resistance to existing antibacterial drugs.

Experimental Protocols

The following are generalized protocols that can be adapted for screening and characterizing the biological activity of novel this compound derivatives.

General Enzyme Inhibition Assay (Chromogenic)

-

Reagents and Materials:

-

Purified target enzyme (e.g., Thrombin).

-

Chromogenic substrate specific for the enzyme.

-

Assay buffer (e.g., Tris-HCl, pH 8.0).

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in the assay buffer.

-

In a 96-well plate, add 50 µL of the enzyme solution to each well.

-

Add 10 µL of the diluted test compounds or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 40 µL of the chromogenic substrate solution.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) every minute for 30 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

-

Cell Viability Assay (MTT Assay) for Anticancer Screening

-

Reagents and Materials:

-

Cancer cell line (e.g., MCF-7).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plate.

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various

-

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Hydroxymethyl-3-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This powerful and versatile reaction is widely employed in the pharmaceutical and fine chemical industries for the synthesis of complex organic molecules, including active pharmaceutical ingredients and advanced materials.[2][3] These application notes provide a detailed protocol for the Suzuki coupling of 4-hydroxymethyl-3-methylphenylboronic acid with aryl halides, a key transformation for the synthesis of substituted biaryl methanol derivatives.

The presence of both a hydroxymethyl group and a methyl group on the phenylboronic acid requires careful optimization of reaction conditions to achieve high yields and minimize side reactions. This document outlines recommended catalysts, bases, and solvent systems, and provides a general experimental procedure.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[4][5] A base is required to facilitate the transmetalation step.[6]

Data Presentation: Reaction Parameters and Expected Outcomes

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of substituted phenylboronic acids with various aryl halides. While specific data for this compound is limited in publicly available literature, the data for structurally similar boronic acids, such as 4-methylphenylboronic acid and 4-hydroxymethylphenylboronic acid, provide a strong basis for predicting reaction outcomes.

Table 1: Suzuki Coupling of p-Tolylboronic Acid with Various Aryl Bromides

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxy-4'-methyl-1,1'-biphenyl | 95 |

| 2 | 4-Bromobenzaldehyde | 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | 92 |

| 3 | 1-Bromo-4-nitrobenzene | 4'-Methyl-4-nitro-1,1'-biphenyl | 99 |

| 4 | 4-Bromoacetophenone | 1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethan-1-one | 98 |

Reaction Conditions: Aryl bromide (0.5 mmol), p-tolylboronic acid (1.1 mol eq.), Pd catalyst (0.1 mol%), K₂CO₃ (2.0 eq.), in a 3:2 mixture of N,N-dimethylformamide and water.

Table 2: Recommended Conditions for Suzuki Coupling of this compound

| Parameter | Recommended Reagents/Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | Catalyst choice can significantly impact yield and reaction time. Pd(PPh₃)₄ is often a good starting point. |

| Ligand (if using Pd(OAc)₂) | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands can improve catalytic activity, especially for less reactive aryl chlorides. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is crucial and often depends on the solvent and substrates. K₂CO₃ is a common and effective choice. |

| Solvent System | Toluene/Water, Dioxane/Water, DMF/Water, n-propanol/water | A biphasic solvent system is typically used to dissolve both the organic and inorganic reagents.[7] |

| Reaction Temperature | 80-110 °C | Higher temperatures may be required for less reactive aryl halides (e.g., chlorides). |

| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Aryl Halide

This protocol describes a standard laboratory procedure for the Suzuki coupling of this compound with an aryl bromide or iodide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Degassed deionized water

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the flask under a positive flow of inert gas.

-

Add the degassed organic solvent (e.g., toluene, to a concentration of ~0.1 M with respect to the aryl halide) followed by degassed deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Hydroxymethyl-3-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-Hydroxymethyl-3-methylphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex.[2] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials.[1]

This compound is a valuable reagent in medicinal chemistry and materials science. The presence of the hydroxymethyl group provides a handle for further functionalization, while the methyl group can influence the steric and electronic properties of the target molecule. This allows for the synthesis of a diverse array of biaryl and heteroaryl compounds with potential biological activity or unique material properties.

Palladium Catalysts and Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂. The selection of the appropriate catalyst and conditions is crucial for achieving high yields and purity.

Catalyst and Ligand Selection

-

Palladium(0) complexes: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst that is often effective for a range of substrates.

-

Palladium(II) complexes: Palladium(II) acetate (Pd(OAc)₂) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are stable precatalysts that are reduced in situ to the active Pd(0) species. These are often used in combination with phosphine ligands.

-

Phosphine Ligands: Ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and more specialized ligands like SPhos and XPhos can significantly improve catalyst activity and stability, especially for challenging substrates.[3]

Base and Solvent Systems

The base plays a crucial role in the transmetalation step of the catalytic cycle. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of solvent is also critical, with common options being anhydrous 1,4-dioxane, toluene, dimethylformamide (DMF), or mixtures of organic solvents with water.[4]

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of 4-(hydroxymethyl)phenylboronic acid with various N-heteroaryl chlorides.

| Entry | N-Heteroaryl Chloride | Palladium Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | Palladacycle Complex | Cs₂CO₃ | H₂O | 100 | 12 | 92 |

| 2 | 2-Chloro-5-nitropyridine | Palladacycle Complex | Cs₂CO₃ | H₂O | 100 | 12 | 85 |

| 3 | 2-Chloro-3-nitropyridine | Palladacycle Complex | Cs₂CO₃ | H₂O | 100 | 12 | 88 |

| 4 | 2-Chloropyrimidine | Palladacycle Complex | Cs₂CO₃ | H₂O | 100 | 12 | 95 |

| 5 | 2-Chloro-4,6-dimethoxypyrimidine | Palladacycle Complex | Cs₂CO₃ | H₂O | 100 | 12 | 90 |

| 6 | 2-Chloroquinoxaline | Palladacycle Complex | Cs₂CO₃ | H₂O | 100 | 12 | 93 |

| 7 | 2-Chlorobenzothiazole | Palladacycle Complex | Cs₂CO₃ | H₂O | 100 | 12 | 87 |

Data adapted from a study utilizing a specific water-soluble monophosphine-palladacycle complex.[5] Yields are for isolated products.

Experimental Protocols

Below is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol should be optimized for specific substrates and desired outcomes.

Materials

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

Procedure

-

Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed anhydrous solvent (5-10 mL) via syringe. This is followed by the addition of the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Optimizing Suzuki Reactions: A Guide to Base Selection for 4-Hydroxymethyl-3-methylphenylboronic Acid

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. The choice of base is a critical parameter that can significantly influence the yield, reaction rate, and selectivity of this transformation. This is particularly true when working with functionalized substrates such as 4-Hydroxymethyl-3-methylphenylboronic acid, where the presence of a hydroxyl group necessitates careful consideration to avoid side reactions.

This document provides detailed application notes and protocols for the selection of an appropriate base in the Suzuki coupling of this compound with aryl halides.

The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura reaction plays a multifaceted role, primarily in the crucial transmetalation step.[1] The generally accepted mechanism involves the activation of the boronic acid to form a more nucleophilic boronate species ("ate" complex), which then transfers its organic group to the palladium catalyst.[1][2] The choice and strength of the base can influence the rate of this step and the overall efficiency of the catalytic cycle. Common bases employed include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[1]

For substrates containing sensitive functional groups, such as the hydroxymethyl group in this compound, milder bases are often preferred to prevent undesired side reactions like deprotonation or degradation.

Comparative Performance of Different Bases

The selection of an optimal base is highly dependent on the specific substrates, catalyst system, and solvent employed. While specific comparative data for this compound is not extensively published, data from structurally related arylboronic acids and general Suzuki-Miyaura coupling studies can provide valuable guidance. The following table summarizes the typical performance of commonly used bases in the Suzuki coupling of an arylboronic acid with an aryl bromide, which serves as a representative model for optimization.

| Entry | Base | Solvent System | Typical Yield (%) | Observations |

| 1 | K₃PO₄ | Toluene/H₂O | 85 - 95 | Often provides high yields, particularly with challenging substrates. Its moderate basicity is suitable for many functionalized boronic acids. |

| 2 | K₂CO₃ | Toluene/H₂O | 75 - 90 | A widely used and cost-effective base. Effective for a broad range of substrates. |

| 3 | Cs₂CO₃ | Dioxane/H₂O | 80 - 95 | Generally a highly effective base, often used when other bases give lower yields. Its higher solubility in organic solvents can be advantageous. |

| 4 | NaOH | Toluene/H₂O | 60 - 80 | A strong base that can be effective but may lead to side reactions with sensitive substrates. |

| 5 | KOH | Toluene/H₂O | 65 - 85 | Similar to NaOH, its high basicity requires careful consideration for functionalized molecules. |

Note: Yields are illustrative and highly dependent on the specific aryl halide, catalyst, ligand, temperature, and reaction time.

Signaling Pathways and Experimental Workflows

To systematically approach the optimization of the base for the Suzuki reaction of this compound, a logical workflow should be followed. This involves screening a panel of bases under otherwise identical conditions to identify the most promising candidate for further optimization.

Caption: Experimental workflow for optimizing base selection in a Suzuki coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction illustrates the pivotal points where the base exerts its influence, primarily facilitating the formation of the reactive boronate species for the transmetalation step.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound with an aryl bromide. It is recommended to screen different bases to determine the optimal conditions for a specific aryl halide partner.

General Protocol for Base Screening

Materials:

-

This compound (1.2 mmol, 1.2 equiv)

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (K₃PO₄, K₂CO₃, or Cs₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., Toluene/Water 4:1, 10 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the selected base (2.0 mmol), and the palladium catalyst (0.03 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (10 mL) via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol Using Potassium Phosphate (K₃PO₄)

This protocol is often a good starting point due to the generally high yields achieved with K₃PO₄.

Materials:

-

This compound (200 mg, 1.2 mmol)

-

4-Bromoanisole (187 mg, 1.0 mmol)

-

Potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (35 mg, 0.03 mmol)

-

Toluene (8 mL)

-

Water (2 mL)

Procedure:

-

Combine 4-bromoanisole, this compound, K₃PO₄, and Pd(PPh₃)₄ in a flame-dried flask under an inert atmosphere.

-

Add degassed toluene and water.

-

Heat the mixture to 90 °C and stir for 16 hours.

-

Follow the general workup and purification procedure described above.

By systematically evaluating the impact of different bases, researchers can optimize the Suzuki-Miyaura coupling of this compound to achieve high yields and purity of the desired biaryl products, facilitating the efficient synthesis of key intermediates for drug discovery and materials science.

References

Application Notes and Protocols for Solvent Conditions in 4-Hydroxymethyl-3-methylphenylboronic Acid Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the solvent conditions for reactions involving 4-Hydroxymethyl-3-methylphenylboronic acid, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. Due to the limited availability of specific quantitative data for this particular boronic acid in publicly accessible literature, the following protocols and data are based on established methodologies for structurally similar substituted phenylboronic acids. Researchers are encouraged to use these notes as a starting point and to optimize conditions for their specific applications.

Overview of this compound in Organic Synthesis

This compound is a valuable building block in organic synthesis, particularly for the construction of biaryl and substituted aromatic compounds. Its bifunctional nature, possessing both a reactive boronic acid moiety and a modifiable hydroxymethyl group, makes it a versatile reagent in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The primary application of this reagent is in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction: A General Workflow

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Solvent Selection and Effects in Suzuki-Miyaura Reactions

The choice of solvent is critical for a successful Suzuki-Miyaura coupling as it influences the solubility of reactants, the activity of the catalyst, and the rate of the reaction. Often, a mixture of an organic solvent and an aqueous base solution is employed.

Commonly Used Solvent Systems:

-

Ethereal Solvents: Dioxane, Tetrahydrofuran (THF)

-

Aromatic Solvents: Toluene, Benzene

-

Alcohols: Isopropanol, Ethanol

-

Amide Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)

-

Water: Often used as a co-solvent with an organic solvent.

The presence of the polar hydroxymethyl group on the boronic acid may enhance its solubility in more polar solvents or solvent mixtures containing water.

Experimental Protocols

The following are generalized protocols for a Suzuki-Miyaura coupling reaction with this compound. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Standard Suzuki-Miyaura Coupling in Dioxane/Water

This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides or iodides.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or PdCl₂(dppf) (0.03 mmol, 3 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 mmol) or Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the dioxane and water.

-

Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

-

Aryl halide (0.5 mmol)

-

This compound (0.6 mmol)

-

Pd(OAc)₂ (0.01 mmol, 2 mol%)

-

SPhos (0.02 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (1.0 mmol)

-

Toluene (2 mL)

-

Water (0.2 mL)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a microwave vial, combine the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Add toluene and water.

-

Seal the vial and purge with inert gas.

-

Heat the reaction mixture in a microwave reactor at 100-120 °C for 15-60 minutes.

-

After cooling, work up the reaction as described in Protocol 1.

Data Summary (Illustrative)

As specific quantitative data for this compound is limited, the following table is an illustrative example of how to present such data once obtained through experimentation. The data presented here is hypothetical and based on typical outcomes for similar reactions.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O (5:1) | 90 | 12 | 85 |

| 2 | 4-Bromoanisole | PdCl₂(dppf) (3) | K₂CO₃ | Toluene/H₂O (5:1) | 100 | 8 | 92 |

| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O (5:1) | 90 | 6 | 95 |

| 4 | 2-Chloropyridine | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 18 | 78 |

Logical Relationship of Reaction Components

The interplay between the catalyst, base, and solvent is crucial for an efficient Suzuki-Miyaura coupling. The following diagram illustrates these relationships.

Caption: Key components and their roles in the Suzuki-Miyaura catalytic cycle.

Conclusion and Recommendations

The protocols and information provided serve as a foundational guide for utilizing this compound in Suzuki-Miyaura cross-coupling reactions. Due to the unique substitution pattern of this reagent, empirical optimization of the reaction conditions—particularly the solvent system, base, and catalyst/ligand combination—is highly recommended to achieve optimal yields for specific substrate pairings. Researchers should systematically screen a variety of conditions to develop a robust and efficient protocol for their desired transformation.

Application Notes and Protocols for the Synthesis of Biaryls using 4-Hydroxymethyl-3-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing 4-Hydroxymethyl-3-methylphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. This versatile and robust palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl moieties with high efficiency and functional group tolerance. The presence of both a hydroxymethyl and a methyl group on the boronic acid partner offers a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction typically proceeds under basic conditions and is renowned for its mild reaction conditions and tolerance of a wide array of functional groups.[1]

The catalytic cycle is generally understood to involve three key steps:

-

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a standard method for the coupling of this compound with a variety of aryl bromides.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (deionized and degassed)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and in some cases improve yields.

Materials:

-

This compound

-

Aryl halide (bromide or chloride)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water (deionized and degassed)

-

Microwave reactor vial with a stir bar

Procedure:

-

To a microwave reactor vial, add the aryl halide (0.5 mmol), this compound (0.6 mmol), Pd(dppf)Cl₂ (0.015 mmol, 3 mol%), and cesium carbonate (1.0 mmol).

-

Add degassed DMF (3 mL) and degassed water (1 mL) to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat the mixture to 120-150 °C for 15-45 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate (10 mL) and pass it through a short plug of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

If necessary, purify the crude product further by flash column chromatography.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of biaryls.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl boronic acids with aryl halides, providing a baseline for optimization when using this compound.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Toluene/H₂O | 100 | 6 | 95 |

| 2 | 1-Bromo-4-nitrobenzene | 4-Hydroxymethylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 92 |

| 3 | 2-Bromopyridine | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 4 | 88 |

| 4 | 4-Chloroanisole | This compound | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF/H₂O | 120 (µW) | 0.5 | 85 (est.) |

| 5 | 1-Iodonaphthalene | This compound | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ | t-Amyl alcohol | 100 | 8 | 90 (est.) |

Yields for entries 4 and 5 are estimated based on typical outcomes for similar substrates and conditions, as specific literature data for this compound is limited.

Troubleshooting and Considerations

-

Decomposition of Boronic Acid: Boronic acids can undergo protodeboronation or form boroxines. It is recommended to use fresh, high-purity this compound.

-

Catalyst Deactivation: The hydroxymethyl group is generally well-tolerated in Suzuki-Miyaura couplings. However, with certain sensitive substrates or prolonged reaction times at high temperatures, side reactions could occur. If catalyst deactivation is suspected, using a more robust ligand or a pre-catalyst can be beneficial.

-

Incomplete Reactions: If the reaction stalls, adding a fresh portion of the catalyst may help. Alternatively, increasing the temperature or switching to a more polar solvent like DMF or using microwave heating can improve conversion.

-

Purification Challenges: The polarity of the hydroxymethyl group in the product may necessitate the use of more polar eluent systems during column chromatography for effective purification.

Safety Precautions

-

Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled with care, away from ignition sources.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Reactions under pressure, such as those in a microwave reactor, should be conducted behind a blast shield.

By following these protocols and considering the provided data and troubleshooting tips, researchers can effectively utilize this compound for the synthesis of a wide range of valuable biaryl compounds.

References

Application of 4-Hydroxymethyl-3-methylphenylboronic Acid in the Synthesis of Bioactive Lignans

Introduction

4-Hydroxymethyl-3-methylphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids, a critical transformation in the construction of complex molecular architectures found in many natural products and pharmaceuticals. The presence of both a hydroxymethyl and a methyl group on the phenyl ring of this particular boronic acid offers unique steric and electronic properties, influencing reactivity and providing a functional handle for further synthetic manipulations. This application note details the use of this compound in the synthesis of bioactive lignans, specifically focusing on the preparation of analogues of (-)-Herbertenediol, a natural product with potential therapeutic applications.

Application in the Synthesis of (-)-Herbertenediol Analogues

(-)-Herbertenediol is a sesquiterpenoid natural product that has garnered interest due to its biological activities. The synthesis of analogues of this natural product is a common strategy in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents. The biaryl core of many lignans and related natural products is often constructed efficiently using the Suzuki-Miyaura coupling.

In a representative synthetic approach, this compound can be coupled with a suitable aryl halide partner to construct the core structure of a (-)-Herbertenediol analogue. The hydroxymethyl group can serve as a precursor to other functionalities or be a key feature of the final molecule, potentially influencing its biological activity.

General Reaction Scheme:

This reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a base and a suitable solvent system.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling reaction using this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 - 0.10 equiv)

-

Potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add the aryl halide (e.g., 1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed solvent (e.g., 10 mL of a 4:1 mixture of Toluene/water) to the flask via syringe.

-

Stir the reaction mixture vigorously at 80-100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation

The following table summarizes representative quantitative data for a Suzuki-Miyaura coupling reaction to synthesize a biaryl compound, a key intermediate for a (-)-Herbertenediol analogue.

| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-bromo-2,4-dimethoxy-6-methylbenzene | This compound | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 18 | 85 |

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

This compound is a valuable building block for the synthesis of complex biaryl structures, which are prevalent in many natural products. The Suzuki-Miyaura coupling provides a robust and efficient method for its incorporation into target molecules. The provided protocols and data serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the application of this versatile reagent in the construction of bioactive compounds.

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 4-Hydroxymethyl-3-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions utilizing 4-Hydroxymethyl-3-methylphenylboronic acid. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl compounds, which are pivotal structures in numerous pharmaceuticals and advanced materials.[1][2][3][4][5][6] The application of microwave irradiation significantly accelerates this transformation, drastically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[7][8][9][10]

This document outlines detailed protocols, reaction parameters, and data to facilitate the efficient synthesis of novel biaryl compounds for applications in drug discovery and materials science.

Advantages of Microwave-Assisted Suzuki Coupling

Microwave-assisted organic synthesis offers several distinct advantages over conventional heating methods for Suzuki coupling reactions:

-

Rapid Reaction Times: Microwave irradiation can dramatically accelerate reaction rates, reducing synthesis times from hours to minutes.[7][9][10][11]

-

Improved Yields: The rapid and uniform heating provided by microwaves often minimizes the formation of byproducts, leading to higher isolated yields of the desired product.[7][9]

-

Enhanced Reproducibility: Microwave reactors allow for precise control over reaction parameters such as temperature and pressure, resulting in more consistent and reproducible outcomes.[7][9]

-

Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions enables a more efficient exploration of a wider range of substrates and the synthesis of diverse compound libraries.[7]

General Reaction Scheme

The microwave-assisted Suzuki coupling of this compound with an aryl halide (or triflate) is depicted below:

Ar-X + (HO)₂B-Ar' → Ar-Ar' Where Ar-X is the aryl halide (X = I, Br, Cl) or triflate, and Ar'-B(OH)₂ is this compound.

Experimental Protocols

The following protocols provide a starting point for the microwave-assisted Suzuki coupling of this compound with various aryl halides. Optimization of the catalyst, base, solvent, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure with Pd(PPh₃)₄

This protocol is a general starting point for a wide range of aryl bromides and iodides.

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 5 mol%)[9]

-

Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)[9]

-

1,4-Dioxane/Water (4:1 mixture)[9]

-

Microwave synthesis vial

-

Magnetic stir bar

Procedure:

-